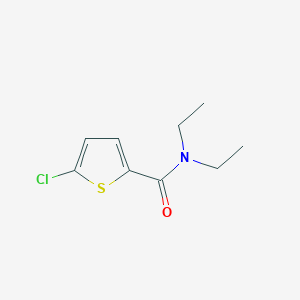![molecular formula C17H24N2O2 B7505926 2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide, commonly known as DMQX, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor.
Mécanisme D'action
DMQX acts as a non-competitive antagonist of the AMPA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the activation of the receptor by glutamate, which in turn prevents the influx of calcium ions into the cell. The inhibition of calcium influx can lead to a decrease in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DMQX can block the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic plasticity and neuronal excitability. In vivo studies have shown that DMQX can reduce seizure activity in animal models of epilepsy and protect against neuronal damage in models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMQX as a research tool is its specificity for the AMPA receptor. This allows researchers to selectively block the activity of this receptor without affecting other glutamate receptors. However, one limitation of DMQX is its relatively short duration of action, which can make it difficult to use in long-term experiments.
Orientations Futures
There are a number of potential future directions for research on DMQX. One area of interest is the role of AMPA receptors in psychiatric disorders such as depression and anxiety. DMQX could be used to investigate the effects of manipulating AMPA receptor activity on these disorders. Another potential direction is the development of more potent and selective AMPA receptor antagonists based on the structure of DMQX. These compounds could have potential therapeutic applications in neurological disorders.
Méthodes De Synthèse
DMQX can be synthesized through a multistep process involving the reaction of 8-methyl-3,4-dihydro-2H-quinolin-1-one with ethyl 2-bromoacetate, followed by a series of reactions to produce the final product. The synthesis of DMQX is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
DMQX has been widely used as a research tool in neuroscience to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitatory effects of glutamate on AMPA receptors, which are involved in synaptic plasticity and learning and memory. DMQX has also been used to investigate the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-7-5-8-13-9-6-10-19(15(12)13)14(20)11-18-16(21)17(2,3)4/h5,7-8H,6,9-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZBIZYNTSRBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)

![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)

![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)

![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)




